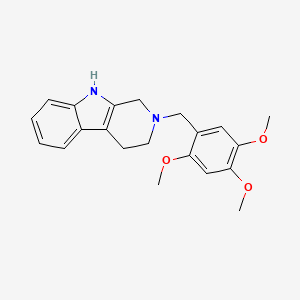![molecular formula C21H15BrN2O4 B6104858 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide CAS No. 6002-22-8](/img/structure/B6104858.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been synthesized using different methods. The purpose of
作用机制
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory activity by inhibiting the activity of COX-2. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, this compound has been found to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators and cytokines, such as prostaglandin E2 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. Furthermore, this compound has been found to modulate the activity of various signaling pathways, such as the Nrf2/ARE and caspase-dependent pathways.
实验室实验的优点和局限性
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has several advantages for lab experiments. This compound is readily available and can be synthesized using different methods. It has also been extensively studied for its potential applications in various fields of scientific research. However, there are some limitations associated with the use of this compound in lab experiments. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
未来方向
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide. One potential direction is to further investigate the mechanism of action of this compound. This may involve studying the interaction of this compound with specific signaling pathways and enzymes. Another potential direction is to explore the potential applications of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders. This may involve conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. Additionally, future studies may focus on developing novel analogs of this compound with improved pharmacological properties.
合成方法
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide can be achieved using different methods. One of the commonly used methods is the reaction of 4-bromoanisole with 2-hydroxybenzaldehyde in the presence of sodium hydroxide to form 4-(2-hydroxyphenyl)-2-bromoanisole. This intermediate is then reacted with 2-chloro-N-(4-hydroxyphenyl)acetamide in the presence of potassium carbonate to form this compound.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit potent anti-inflammatory, antitumor, and neuroprotective activities. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAUTSPJNXCAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417312 |
Source


|
| Record name | AC1NT68G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6002-22-8 |
Source


|
| Record name | AC1NT68G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-hydroxy-3-[2-(4-isopropylphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6104793.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6104798.png)
![methyl 4-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B6104805.png)
![2-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one](/img/structure/B6104806.png)
![ethyl 4-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6104817.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6104842.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,4-dimethyl-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6104850.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-2-(1,3-benzothiazol-2-yl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6104857.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6104861.png)
![1-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6104862.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6104866.png)
![2-[4-(3,4-difluorobenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104873.png)
![3-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6104879.png)